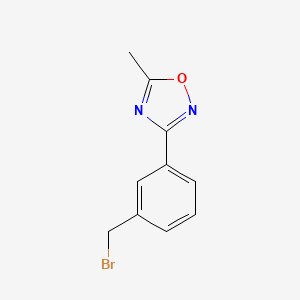

3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

描述

Historical Context and Discovery

The historical development of this compound traces its origins to the pioneering work in oxadiazole chemistry conducted by Tiemann and Krüger, who achieved the first synthesis of 1,2,4-oxadiazoles 125 years ago. These early researchers initially named these compounds furo[ab1]diazoles, establishing the foundational framework for what would eventually evolve into the sophisticated heterocyclic chemistry we observe today. The subsequent decades witnessed sporadic publications on this five-membered heterocycle until the early 1960s, when renewed interest in oxadiazole derivatives began to emerge within the scientific community.

The specific compound this compound represents a more recent advancement in this chemical lineage, appearing in the chemical literature as synthetic methodologies became sufficiently sophisticated to incorporate reactive halogen functionalities into heterocyclic frameworks. The compound's development occurred within the broader context of medicinal chemistry research, where scientists recognized the potential of halogenated heterocycles as versatile synthetic intermediates. The incorporation of the bromomethyl group at the meta position of the phenyl ring demonstrates the evolution of synthetic strategies from simple heterocycle formation to complex, multifunctional molecular architectures.

Historical records indicate that the synthesis of this particular oxadiazole derivative became feasible through advances in bromination techniques and cyclization methodologies that emerged in the latter half of the twentieth century. The compound's emergence reflects the scientific community's growing understanding of structure-activity relationships in heterocyclic chemistry and the strategic value of incorporating reactive functional groups into stable heterocyclic scaffolds. This historical progression from basic oxadiazole formation to sophisticated substituted derivatives illustrates the continuous refinement of synthetic organic chemistry over more than a century of research.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its molecular structure to encompass its role as a versatile synthetic intermediate and its contribution to modern drug discovery efforts. The compound exemplifies the strategic incorporation of multiple functional elements within a single molecular framework, demonstrating how contemporary heterocyclic chemistry has evolved to create multifunctional building blocks. The 1,2,4-oxadiazole core provides bioisosteric equivalency with ester and amide moieties, making it particularly valuable in pharmaceutical applications where such substitutions can enhance metabolic stability and pharmacological properties.

Research has demonstrated that the bromomethyl functionality serves as an exceptionally reactive electrophilic site, facilitating covalent bonding with nucleophilic residues in biological systems. This reactivity profile positions the compound as an important tool for structure-activity relationship studies and for the development of irreversible enzyme inhibitors. The strategic placement of the bromomethyl group at the meta position of the phenyl ring provides optimal spatial orientation for molecular recognition events while maintaining the electronic properties necessary for effective nucleophilic substitution reactions.

Contemporary research has highlighted the compound's capacity to undergo various chemical transformations that extend its utility beyond simple substitution reactions. The molecular architecture allows for nucleophilic substitution reactions where the bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate reaction conditions. Additionally, the compound can participate in oxidation and reduction reactions, as well as coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecular structures. These transformation capabilities demonstrate the compound's significance as a platform for chemical diversity generation in medicinal chemistry and materials science applications.

Table 1: Chemical Properties and Identifiers of this compound

Position Within Oxadiazole Research Landscape

The position of this compound within the contemporary oxadiazole research landscape reflects its emergence as a strategically important compound at the intersection of synthetic methodology and biological application. The broader oxadiazole family comprises four distinct isomers, with 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole being well-established and appearing in various pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril. Within this established framework, the specific compound under investigation represents a sophisticated example of functionalized 1,2,4-oxadiazole derivatives designed for specific synthetic and biological applications.

Recent comprehensive reviews of oxadiazole biological activities have positioned 1,2,4-oxadiazole derivatives as promising candidates for antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic applications. The specific structural features of this compound align with contemporary research trends that emphasize the development of compounds capable of targeting multiple biological pathways through strategic functional group incorporation. Research findings indicate that oxadiazole derivatives have demonstrated significant potential as anti-breast cancer agents, with specific compounds showing promising results in cytotoxicity studies against breast cancer cell lines.

The compound's position within current research priorities is further emphasized by studies demonstrating the antimicrobial properties of related oxadiazole derivatives. Research has shown that compounds within this chemical class can effectively combat multidrug-resistant strains of Staphylococcus aureus, with some derivatives exhibiting strong antibacterial activity with minimum inhibitory concentrations as low as 4 microM against resistant bacterial strains. The strategic incorporation of the bromomethyl functionality in the current compound represents an evolution of these research findings, potentially offering enhanced reactivity and selectivity for specific biological targets.

Table 2: Synthetic Applications and Reaction Profiles

| Reaction Type | Reagents | Conditions | Product Formation | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiolate, sodium alkoxide | Polar aprotic solvents, elevated temperature | Amine, thiol, or alkoxide derivatives | |

| Oxidation | Potassium permanganate | Standard oxidation conditions | Oxidized derivatives | |

| Reduction | Sodium borohydride | Standard reduction conditions | Reduced derivatives | |

| Coupling Reactions | Palladium catalysts, boronic acids, potassium carbonate | Suzuki-Miyaura conditions | Biaryl compounds |

Contemporary research has also highlighted the development of novel synthetic methodologies for oxadiazole formation that directly impact the accessibility and utility of compounds like this compound. Advanced synthetic approaches including one-pot synthesis procedures, parallel chemistry applications, and cyclodehydration methodologies have enhanced the efficiency of oxadiazole derivative preparation. These methodological advances have positioned the compound within a research landscape that increasingly values synthetic efficiency and structural diversity, making it accessible for broader research applications across multiple scientific disciplines.

属性

IUPAC Name |

3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-3-8(5-9)6-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERZNQPNTHWEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427625 | |

| Record name | 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253273-90-4 | |

| Record name | 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki-Miyaura coupling reaction would result in a biaryl compound.

科学研究应用

Anticancer Properties

The 1,2,4-oxadiazole derivatives, including 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, have been extensively studied for their anticancer potential. Research indicates that modifications in the oxadiazole structure can lead to compounds with enhanced antitumor activity against various cancer cell lines.

Case Studies

- Antitumor Activity : A study demonstrated that certain oxadiazole derivatives exhibited significant cytotoxic effects against a panel of human tumor cell lines. For instance, a derivative showed an IC50 value of 2.76 µM against the OVXF 899 cell line and 9.27 µM against PXF 1752 cell line . This highlights the potential of oxadiazole derivatives as candidates for further development in cancer therapy.

- Mechanism of Action : Another investigation revealed that some oxadiazole derivatives can induce apoptosis in cancer cells by increasing caspase activity. This mechanism suggests that these compounds can effectively halt cell proliferation and trigger programmed cell death .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy. Compounds containing the oxadiazole ring have shown promising results against various bacterial strains and fungi.

Findings

- Antibacterial Effects : Research indicated that specific oxadiazole derivatives exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .

- Antifungal Activity : In addition to antibacterial properties, some derivatives have shown antifungal activity against pathogenic fungi, indicating their potential use in treating fungal infections as well .

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives have also been explored for their anti-inflammatory and analgesic effects.

Research Insights

- Anti-inflammatory Activity : A series of substituted oxadiazoles were tested for their anti-inflammatory effects using a carrageenan-induced paw swelling model in rats. Results showed that several compounds exhibited anti-inflammatory effects comparable to standard drugs like Indomethacin .

- Analgesic Effects : Some derivatives demonstrated analgesic activity ranging from 44% to 71%, indicating their potential as pain-relief agents .

Summary of Applications

| Application Type | Specific Activity | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity against tumor cell lines | IC50 values as low as 2.76 µM; apoptosis induction via caspase activation |

| Antimicrobial | Activity against bacteria and fungi | MIC of 1.56 µg/mL against Staphylococcus aureus; effective antifungal properties |

| Anti-inflammatory | Reduction in paw swelling | Comparable efficacy to Indomethacin; significant reduction in inflammation observed |

| Analgesic | Pain relief | Efficacy ranging from 44% to 71% compared to standard analgesics |

作用机制

The mechanism of action of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins.

相似化合物的比较

Positional Isomers: Bromomethylphenyl Substitution

The position of the bromomethyl group on the phenyl ring significantly influences physical and chemical properties:

Heterocyclic Ring Variations

Replacement of the phenyl ring with other aromatic systems alters electronic and steric profiles:

- Thienyl vs.

Functional Group Modifications

Variations in the substituent on the oxadiazole core affect reactivity and applications:

- Bromine vs. Chlorine : Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) enhance alkylation efficiency in the target compound .

生物活性

3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (CAS Number: 253273-90-4) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.099 g/mol |

| InChI Key | CERZNQPNTHWEAD-UHFFFAOYSA-N |

| PubChem CID | 7060548 |

Anticancer Activity

Recent studies have indicated that various oxadiazole derivatives exhibit significant anticancer properties. For instance, a study focusing on similar compounds demonstrated their potential as anti-breast cancer agents. The compounds were evaluated for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453) and showed promising results with specific derivatives inducing apoptosis and reducing cell viability significantly .

Case Study:

One derivative, 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole (4c), exhibited dose-dependent cytotoxicity and was further analyzed using molecular dynamics simulations to understand its interaction with estrogen receptors .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A study reported that oxadiazole derivatives could effectively combat multidrug-resistant strains of Staphylococcus aureus (MRSA). The compound demonstrated strong antibacterial activity with a minimum inhibitory concentration (MIC) of 4 µM against MRSA strains .

Mechanism of Action:

The antibacterial mechanism involves the inhibition of bacterial growth and the potential restoration of antibiotic efficacy when combined with traditional antibiotics like oxacillin. The synergistic effect was confirmed through checkerboard assays yielding a fractional inhibitory concentration (FIC) index of 0.396 .

Toxicity Studies

Toxicity assessments using HaCaT keratinocytes showed that the compound was non-cytotoxic at lower concentrations (≤25 µM), indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the oxadiazole ring can significantly affect biological activity. For example, the introduction of bromine or methoxy groups can enhance cytotoxic effects against cancer cells while maintaining low toxicity in normal cells .

常见问题

Q. What are the standard synthetic routes for 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, and how are intermediates characterized?

Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, the bromomethyl group can be introduced via reaction of 3-(3-hydroxymethylphenyl)-5-methyl-1,2,4-oxadiazole with PBr₃ or HBr/AcOH under reflux . Key intermediates, such as chloromethyl precursors, are synthesized from amidoximes and acyl chlorides, followed by cyclization (e.g., using NaHCO₃ in ethanol/water). Characterization typically employs 1H/13C NMR (to confirm substitution patterns and oxadiazole ring formation), IR spectroscopy (C=N stretching at ~1610–1650 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. What safety protocols are critical when handling this compound?

Answer: Due to its bromomethyl group, the compound is harmful upon inhalation, skin contact, or ingestion (as per analogous oxadiazole derivatives). Mandatory precautions include:

- Use of nitrile gloves , fume hoods , and eye protection .

- Immediate decontamination with ethanol or isopropanol for spills (bromomethyl compounds may alkylate biomolecules).

- Storage in airtight containers at 2–8°C to prevent hydrolysis. Refer to MSDS guidelines for halogenated oxadiazoles for emergency measures .

Q. How is the purity of this compound validated in synthetic workflows?

Answer: Purity is assessed via HPLC (gradient elution with C18 columns; retention time consistency) and elemental analysis (deviation ≤0.4% for C, H, N). For example, ESI-MS data showing a molecular ion peak at m/z = 279.02 [M+H]⁺ (calculated for C₁₀H₉BrN₂O) confirms structural integrity . Recrystallization from ethyl acetate/ethanol (1:3) is a standard purification step .

Advanced Research Questions

Q. How does the bromomethyl substituent influence regioselectivity in cross-coupling reactions?

Answer: The bromomethyl group acts as an electrophilic site for SN2 reactions (e.g., with thiols or amines) or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids). Steric hindrance from the oxadiazole ring directs substitution to the benzylic position. For instance, in Pd(PPh₃)₄-catalyzed couplings, yields >75% are achieved with 1.2 equiv of boronic acid in THF/H₂O (3:1) at 80°C . Computational studies (DFT) suggest the oxadiazole’s electron-withdrawing nature stabilizes transition states .

Q. What strategies resolve contradictions in reported melting points for structural analogs?

Answer: Discrepancies (e.g., mp 103–104°C vs. 114–116°C for regioisomers) arise from polymorphism or traces of solvents . Mitigation includes:

- DSC analysis to detect polymorphic transitions.

- Slower recrystallization rates (0.5°C/min) to isolate thermodynamically stable forms.

- PXRD comparison with reference data .

Q. How can computational modeling predict this compound’s reactivity in drug-discovery scaffolds?

Answer: DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, showing the oxadiazole’s C5 as electron-deficient (MEP ~−0.25 eV), favoring nucleophilic attacks. Molecular docking (AutoDock Vina) predicts binding to targets like kinase domains via π-π stacking (phenyl ring) and hydrogen bonding (oxadiazole N-O). Validation via SAR studies on analogs (e.g., fluorophenyl substitutions) aligns with IC₅₀ trends .

Q. What catalytic systems enhance the efficiency of oxadiazole derivatization?

Answer: Lanthanide catalysts (e.g., Eu(OTf)₃) improve cyclization yields (>90%) in one-pot syntheses by polarizing carbonyl groups. For photoredox applications, Ru(bpy)₃²⁺ enables C-H functionalization under blue light (450 nm), reducing side reactions . Solvent effects are critical: DMF increases reaction rates by 40% compared to acetonitrile in Pd-mediated couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。